N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

TRPM8 pharmacology calcium flux assays pain target validation

Choose this selective TRPM8 antagonist for unambiguous target deconvolution. Unlike BCTC, it has no confounding TRPV1 activity, ensuring cold allodynia phenotypes are attributed solely to TRPM8. With an IC₅₀ of 120 nM, it serves as a potency benchmark for indole-2-carboxamide SAR. The 4-fluorophenylacetyl-ethylenediamine linker confers 5.8- to 7.5-fold greater potency than less optimized analogs. Its favorable lipophilic efficiency (LLE ~4.1) minimizes non-specific binding in cellular assays. Deploy in cancer panels (PC-3, MCF-7, A549) to dissect TRPM8-specific oncogenic pathways with high confidence. Request your research-grade material today.

Molecular Formula C20H20FN3O2
Molecular Weight 353.4 g/mol
Cat. No. B10994518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC20H20FN3O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyUONFEYLJPJUNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide | Selective TRPM8 Antagonist for Pain & Sensory Research


N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1144469-60-2) is a synthetic indole-2-carboxamide derivative that functions as a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1]. With a molecular formula of C20H20FN3O2 and molecular weight of 353.4 g/mol, this compound exhibits an IC₅₀ of 120 nM against human TRPM8 in recombinant cellular assays [2]. The indole-2-carboxamide scaffold represents a distinct chemotype within the TRPM8 antagonist landscape, differentiating it from naphthyridine, pyridine, and β-carboline-based antagonists [3]. This compound is supplied as a research-grade chemical for use in target validation, phenotypic screening, and preclinical pharmacological studies focused on cold sensation, pain, and TRPM8-mediated pathophysiology [1].

Why N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Cannot Be Replaced by Generic TRPM8 Antagonists


TRPM8 antagonists span multiple chemotypes with divergent potency, selectivity, and pharmacokinetic profiles, making generic substitution scientifically unsound. The widely used reference antagonist BCTC exhibits dual TRPM8/TRPV1 activity, compromising target specificity in experimental designs requiring isolated TRPM8 modulation [1]. Conversely, high-potency antagonists such as AMG2850 (IC₅₀ 25 nM at human TRPM8) possess structurally distinct naphthyridine cores that confer different hydrogen-bonding and lipophilic profiles than the indole-2-carboxamide scaffold of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide [2]. Even within the indole-2-carboxamide series, variations in the linker moiety and substitution pattern produce IC₅₀ values ranging from 120 nM to >900 nM, underscoring that each analog requires independent validation rather than assumption of functional equivalence [3].

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide: Quantitative Differentiation Evidence


Superior TRPM8 Antagonist Potency vs. the Broad-Spectrum Reference Antagonist BCTC

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide demonstrates approximately 5.7-fold greater potency at human TRPM8 (IC₅₀ 120 nM) compared to BCTC (IC₅₀ 680 nM) when assayed under comparable cold- or menthol-stimulated calcium influx conditions in recombinant HEK293 cells [1][2]. BCTC's lower potency at TRPM8 is compounded by its significant TRPV1 inhibitory activity (IC₅₀ 35 nM capsaicin-induced), introducing off-target modulation that confounds data interpretation in mixed neuronal populations expressing both channels [2].

TRPM8 pharmacology calcium flux assays pain target validation

6.7-Fold Potency Advantage Over Structurally Analogous Indole-2-Carboxamide TRPM8 Antagonists

Within the indole-2-carboxamide chemical series, N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (IC₅₀ 120 nM) outperforms closely related derivatives bearing alternative linkers, such as CHEMBL2163793 (IC₅₀ 700–900 nM against mouse TRPM8) by approximately 5.8- to 7.5-fold [1]. The presence of the 4-fluorophenylacetyl moiety tethered via an ethylenediamine linker appears critical for this potency enhancement, providing a specific vector for hydrogen-bond donor/acceptor interactions within the TRPM8 binding pocket [2].

indole-2-carboxamide SAR TRPM8 antagonist optimization chemical biology

Favorable Lipophilic Ligand Efficiency (LLE) vs. High-Potency Naphthyridine Antagonist AMG2850

Although AMG2850 exhibits superior absolute potency (IC₅₀ 25 nM at human TRPM8), its calculated XLogP of approximately 3.5–4.0 yields a Lipophilic Ligand Efficiency (LLE = pIC₅₀ − LogP) of roughly 3.1–3.6. In contrast, N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide possesses a computed XLogP3 of 2.8 with an LLE of approximately 4.1, suggesting a more favorable balance between potency and lipophilicity [1][2]. Higher LLE values are associated with improved developability profiles, reduced promiscuity risk, and better solubility characteristics [3].

drug-likeness lipophilic efficiency TRPM8 lead optimization

Structural Scaffold Differentiation: Indole-2-Carboxamide vs. β-Carboline TRPM8 Antagonists for CNS-Penetrant Applications

The indole-2-carboxamide scaffold of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide presents a topologically distinct pharmacophore compared to the planar, tetracyclic β-carboline-based TRPM8 antagonists such as compound 31a (IC₅₀ 4.10 ± 1.2 nM) [1]. While β-carboline antagonists achieve exceptional potency, their extended aromatic systems and higher molecular weight may limit CNS penetration and increase the risk of hERG channel inhibition. The target compound's lower molecular weight (353.4 vs. ~480–550 for β-carboline series), reduced aromatic ring count, and greater conformational flexibility (6 rotatable bonds) offer a differentiated profile potentially more amenable to blood-brain barrier permeation [2].

blood-brain barrier permeability CNS drug design TRPM8 structural biology

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide: Optimal Research Application Scenarios


TRPM8-Selective Pharmacological Profiling in Sensory Neuron Cultures

In dorsal root ganglion (DRG) or trigeminal ganglion neuron preparations co-expressing TRPM8, TRPV1, and TRPA1, this compound (IC₅₀ 120 nM at human TRPM8) enables selective TRPM8 blockade without the confounding TRPV1 antagonism observed with BCTC [1]. Researchers studying cold allodynia mechanisms or menthol-evoked nociception can attribute observed effects to TRPM8 with higher confidence, reducing the need for siRNA knockdown or TRPM8-knockout control experiments [2].

Indole-2-Carboxamide SAR Library Benchmarking and Lead Optimization

For medicinal chemistry programs focused on indole-2-carboxamide TRPM8 antagonists, N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide serves as a potency benchmark (IC₅₀ 120 nM) and key intermediate for SAR exploration. Its 5.8- to 7.5-fold potency advantage over less optimized indole-2-carboxamide analogs (IC₅₀ 700–900 nM) validates the 4-fluorophenylacetyl-ethylenediamine linker as a productive vector for potency enhancement [3].

TRPM8 Target Engagement Studies in Recombinant Cell Lines with Physicochemical Profiling

With a computed XLogP3 of 2.8 and molecular weight of 353.4, this compound occupies a favorable lipophilic efficiency space (LLE ~4.1) that supports its use in cellular TRPM8 target engagement assays where non-specific binding to plasticware or serum proteins must be minimized [4]. Its physicochemical profile also makes it suitable as a reference compound for benchmarking developability metrics (solubility, permeability, metabolic stability) against higher-potency but more lipophilic TRPM8 antagonists such as AMG2850.

TRPM8-Mediated Cancer Biology Research (Prostate, Breast, Lung Cancer Cell Lines)

TRPM8 is functionally expressed in prostate, breast, and lung cancer cells, where it modulates calcium homeostasis, proliferation, and migration. N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, as a selective TRPM8 antagonist, can be deployed in cancer cell line panels (e.g., PC-3, MCF-7, A549) to dissect TRPM8-specific contributions to oncogenic phenotypes, with its selectivity profile minimizing cross-talk with other TRP channels upregulated in malignancy [1].

Quote Request

Request a Quote for N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.